

Corynantheidine receptor binding profile

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Quantitative Receptor Binding Profile

The following tables summarize the comprehensive binding and functional data for **corynantheidine** across key molecular targets.

Table 1: Primary Receptor Binding Affinity (K_i in nM)

Receptor Type	Subtype	Binding Affinity (K _i , nM)	Notes
Opioid	μ-opioid (MOR, human)	118 ± 11.8 [1]	Partial agonist [2]
	μ-opioid (MOR, mouse)	57.1 ± 8.3 [3]	-
	κ-opioid (KOR, human)	1,910 ± 45.0 [1]	Weak/Negligible affinity
	δ-opioid (DOR)	>10,000 [4]	Not significant
Adrenergic	α1D	41.7 ± 4.7 [1] [3]	Highest affinity target
	α2A	~74 [3] [4]	-

Receptor Type	Subtype	Binding Affinity (K _i , nM)	Notes
Other CNS Targets	NMDA	~83 [3] [4]	Antagonist activity presumed

Table 2: Functional Activity at Key Receptors

Receptor	Assay Type	Result	Interpretation
μ-opioid (MOR)	[³⁵ S]GTPγS (Mouse)	E _{max} ~74% of DAMGO [3]	Partial Agonist
	BRET Gi-1 (Human)	EC ₅₀ = 67.2 nM; E _{max} = 37.2% [4]	Partial Agonist
	β-arrestin-2 Recruitment	Not detected (<20%) [4]	G-protein Bias
μ-opioid (In Vivo)	Antinociception (i.c.v. mouse)	MOR-dependent effect [4]	Central Mediation

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation of the data, here are the methodologies for key experiments cited.

Radioligand Competition Binding Assays

This protocol is used to generate the binding affinity (K_i) values shown in Table 1 [5] [6].

- **Objective:** To determine the affinity of **corynantheidine** for various opioid and adrenergic receptors.
- **Cell Lines:** Assays performed using cell lines stably expressing cloned murine or human receptors (e.g., MOR-1, DOR-1, KOR-1) [5].
- **Radioligands:**
 - **MOR:** [³H]DAMGO
 - **DOR:** [³H]DPDPE or [³H]naltrindole

- **KOR:** [³H]U69,593
- **Adrenergic:** [³H]prazosin (for α1D)
- **Procedure:**
 - Cell membranes are prepared and incubated with a fixed concentration of the respective radioligand.
 - **Corynantheidine** is added across a range of concentrations (e.g., 0.1 nM - 100 μM) to compete for binding with the radioligand.
 - Non-specific binding is determined by co-incubation with a high concentration of an unlabeled competitive ligand (e.g., naloxone for opioid receptors).
 - Reactions are terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Radioactivity on the filters is quantified using scintillation counting.
- **Data Analysis:** K_i (inhibition constant) values are calculated from the IC₅₀ values (concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol assesses G-protein activation, confirming **corynantheidine**'s partial agonist efficacy at MOR [5].

- **Objective:** To measure the functional efficacy of **corynantheidine** via G-protein activation at the MOR.
- **Principle:** The assay quantifies the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to Gα subunits. Agonist stimulation of a GPCR leads to increased [³⁵S]GTPγS binding.
- **Procedure:**
 - Cell membranes expressing MOR are incubated with **corynantheidine** across a concentration gradient.
 - A reaction mixture containing GDP and [³⁵S]GTPγS is added.
 - After incubation, reactions are terminated by rapid filtration, and bound radioactivity is measured.
- **Data Analysis:** Concentration-response curves are generated. The E_{max} (maximum efficacy) of **corynantheidine** is expressed as a percentage of the effect produced by a full agonist like DAMGO.

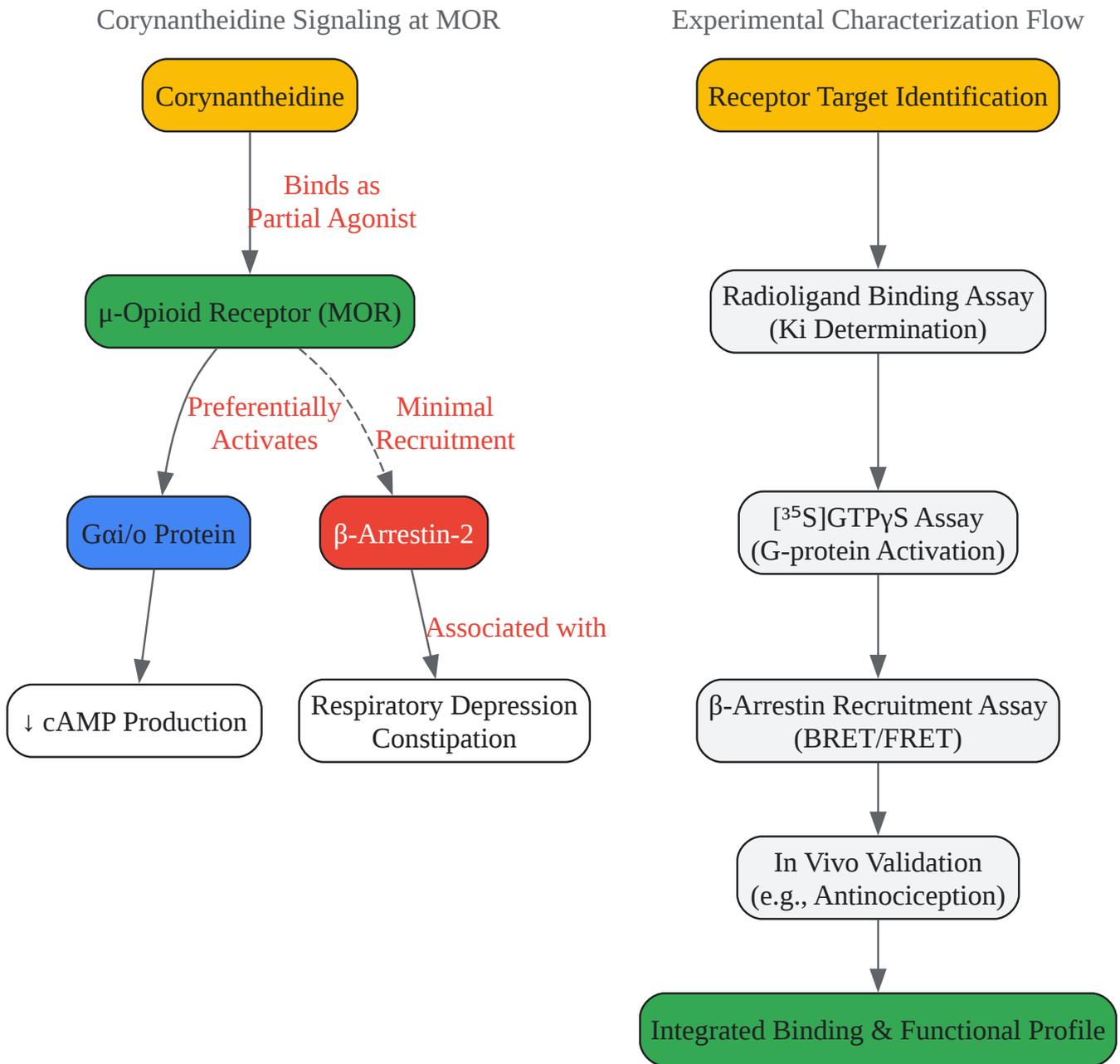
Beta-Arrestin Recruitment Assay (BRET)

This protocol is key to identifying **corynantheidine**'s biased signaling properties [4].

- **Objective:** To determine if **corynantheidine** promotes the recruitment of β -arrestin-2 to the activated MOR.
- **Principle:** A Bioluminescence Resonance Energy Transfer (BRET) assay is used. The MOR is tagged with a luciferase (energy donor), and β -arrestin-2 is tagged with a fluorescent protein (energy acceptor). Receptor activation and subsequent β -arrestin recruitment bring the tags into proximity, generating a BRET signal.
- **Procedure:**
 - Live cells co-expressing the tagged MOR and β -arrestin-2 are treated with **corynantheidine**, a full agonist (positive control), or vehicle (negative control).
 - The BRET signal is measured using a plate reader.
- **Data Analysis:** The results are reported as a percentage of the β -arrestin recruitment signal relative to a full agonist. The lack of significant recruitment for **corynantheidine** indicates biased agonism toward the G-protein pathway.

Signaling Pathway and Experimental Workflow

The following diagram illustrates **corynantheidine**'s biased signaling at the MOR and its primary experimental characterization workflow.



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Corynantheidine's biased MOR signaling and key experimental methods to characterize its polypharmacology.

Research Implications and Future Directions

Corynantheidine's receptor profile presents several compelling implications for drug discovery:

- **Potential for Reduced Side Effects:** Its MOR partial agonism coupled with a lack of β -arrestin-2 recruitment is a recognized mechanism for developing analgesics with lower risks of respiratory depression and constipation [5]. This makes it a valuable template for novel biased ligand design.
- **Role in Opioid Withdrawal:** The dual action as a MOR partial agonist and α -adrenergic receptor ligand is noteworthy. This combination mirrors the pharmacology of medications like lofexidine, which is FDA-approved for opioid withdrawal, suggesting **corynantheidine** may contribute to kratom's reported use in managing withdrawal symptoms [1] [7].
- **Critical Research Gaps:** Future work must prioritize:
 - **Functional Adrenergic Characterization:** Determining if its high α 1D affinity translates to functional antagonism.
 - **Human Pharmacokinetics:** Establishing human exposure levels to contextualize in vitro potency data.
 - **Drug-Drug Interaction Risk:** Its potent inhibition of CYP2D6 ($K_i \approx 2.8 \mu\text{M}$) requires careful assessment for potential interactions with co-administered medications [3].

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